Netropsin

Descripción general

Descripción

Netropsin, also known as congocidine or sinanomycin, is a polyamide antibiotic with notable antiviral properties. It was first isolated from the actinobacterium Streptomyces netropsis by Finlay et al. This compound belongs to the class of pyrrole-amidine antibiotics and is known for its ability to bind to the minor groove of AT-rich sequences of double-stranded deoxyribonucleic acid (DNA) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Netropsin can be synthesized through a series of chemical reactions involving the formation of pyrrole rings and amidine groups. The synthetic route typically involves the following steps:

- Formation of the pyrrole ring through cyclization reactions.

- Introduction of the amidine group via nucleophilic substitution reactions.

- Coupling of the pyrrole and amidine units to form the final polyamide structure.

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces netropsis. The bacterium is cultured in a nutrient-rich medium, and this compound is extracted from the fermentation broth using solvent extraction techniques. The compound is then purified through crystallization and chromatography methods to obtain high-purity this compound suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: Netropsin primarily undergoes binding interactions with DNA rather than traditional chemical reactions like oxidation or reduction. Its interactions with DNA involve hydrogen bonding and van der Waals forces.

Common Reagents and Conditions: this compound binds to the minor groove of AT-rich sequences in double-stranded DNA under physiological conditions. The binding is facilitated by the presence of hydrogen bond donors and acceptors in the DNA minor groove.

Major Products Formed: The primary product of this compound’s interaction with DNA is the formation of a stable this compound-DNA complex. This complex can alter the structural properties of DNA, such as increasing the twist per base pair and introducing negative supercoils in relaxed or negatively supercoiled DNA .

Aplicaciones Científicas De Investigación

Anticancer Applications

Netropsin has shown significant potential as an anticancer agent due to its ability to interact with specific DNA sequences, particularly those rich in adenine and thymine.

- Mechanism of Action : this compound binds to the minor groove of DNA, stabilizing certain conformations that can inhibit transcription factors involved in cancer progression. Studies have demonstrated that this compound can interfere with the binding of high mobility group A1 (HMGA1) to the nitric oxide synthase 2 (NOS2) promoter, which is crucial in inflammatory responses associated with cancer .

- Case Study : Research conducted on murine models showed that this compound significantly improved survival rates during endotoxemia by attenuating NOS2 induction. Mice treated with this compound exhibited a survival rate of 36% compared to 0% in control groups, highlighting its therapeutic potential in inflammatory-related cancers .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Binding Characteristics : The crystal structure of this compound reveals its binding affinity for DNA, which is critical for its antimicrobial action. It forms stable complexes with DNA, disrupting bacterial replication and transcription processes .

- Research Findings : Studies indicate that this compound can effectively target mixed-sequence DNA in bacterial genomes, providing a basis for designing new antimicrobial agents that exploit this binding specificity .

Gene Regulation

This compound's role as a gene regulator has garnered attention due to its ability to modulate gene expression.

- Transcriptional Inhibition : By binding to AT-rich regions of DNA, this compound can inhibit the transcription of genes involved in various cellular processes. This property is being explored for therapeutic interventions in diseases characterized by aberrant gene expression .

- Experimental Insights : Research utilizing dual beam optical tweezers has shown that this compound binds with high affinity to DNA at the single-molecule level, suggesting potential applications in gene therapy and molecular biology .

Radioprotective Effects

Recent studies have explored the radioprotective properties of this compound.

- Mechanism : As a minor groove binder, this compound may protect DNA from radiation-induced damage by stabilizing its structure and preventing strand breaks .

- Experimental Data : In vitro studies have indicated that this compound can enhance the survival of cells exposed to radiation, suggesting its utility in protecting normal tissues during radiotherapy .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibits transcription factor binding | Improved survival rates in murine endotoxemia models |

| Antimicrobial | Binds to bacterial DNA | Effective against mixed-sequence DNA; potential for new antibiotic development |

| Gene Regulation | Modulates expression of AT-rich genes | High-affinity binding observed at single-molecule level |

| Radioprotection | Stabilizes DNA structure against radiation damage | Enhanced cell survival post-radiation exposure |

Mecanismo De Acción

Netropsin exerts its effects by binding to the minor groove of AT-rich sequences in double-stranded DNA. This binding is facilitated by hydrogen bonding interactions with the base pairs of the DNA duplex. The binding of this compound to DNA can displace water molecules in the minor groove and introduce structural changes, such as increasing the twist per base pair and altering the supercoiling of DNA . These structural changes can inhibit the binding of transcription factors and other DNA-binding proteins, thereby affecting gene expression and cellular processes .

Comparación Con Compuestos Similares

Netropsin is unique among minor groove-binding agents due to its specific binding affinity for AT-rich sequences in DNA. Similar compounds include:

Lexitropsin: Another minor groove-binding agent with a similar binding mechanism but different structural features.

Hoechst 33258: A fluorescent dye that binds to the minor groove of DNA and is used in cell biology research.

DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to AT-rich regions in DNA and is commonly used in fluorescence microscopy.

Pentamidine: An antimicrobial agent that binds to the minor groove of DNA and is used to treat certain parasitic infections.

This compound’s unique binding properties and structural features make it a valuable tool in scientific research and potential therapeutic applications.

Actividad Biológica

Netropsin is a minor groove binder (MGB) that exhibits significant biological activity, particularly in the realms of cancer treatment and antimicrobial applications. This article delves into the mechanisms of action, therapeutic potential, and relevant research findings surrounding this compound.

This compound binds selectively to AT-rich regions of DNA, primarily within the minor groove. This binding interferes with transcription factor interactions, thereby modulating gene expression. The compound has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS or NOS2), which plays a crucial role in inflammatory responses during sepsis and endotoxemia.

Key Findings:

- Binding Affinity : this compound demonstrates a strong affinity for DNA, particularly AT-rich sequences, which is critical for its biological activity. Studies indicate that it disrupts the binding of the high mobility group A1 (HMGA1) protein to DNA, leading to decreased NOS2 promoter activity in macrophages .

- Survival Rates : In murine models of endotoxemia, this compound significantly improved survival rates compared to controls, highlighting its potential as a therapeutic agent in inflammatory conditions .

Anticancer Properties

This compound's ability to bind DNA also extends to anticancer applications. By targeting rapidly dividing cancer cells, it interferes with essential cellular processes such as replication and transcription.

Research Insights:

- Cellular Effects : this compound has been shown to affect positive supercoiling of DNA and increase the average twist per base without altering the contour length of the DNA .

- Combination Therapies : Research suggests that this compound can enhance the efficacy of other drugs, such as polymyxin B, against multidrug-resistant bacteria. This combination therapy has shown improved survival rates in infected models compared to monotherapies .

Study 1: Endotoxemia in Mice

A study investigated the effects of this compound on mice subjected to lipopolysaccharide (LPS)-induced endotoxemia. Mice treated with this compound exhibited a survival rate of 36% at 70–90 hours post-injection compared to 0% in untreated controls. This effect was attributed to this compound's ability to inhibit NOS2 induction via HMGA1 interference .

Study 2: Antimicrobial Synergy

A combination therapy involving polymyxin B and this compound was tested against various Gram-negative bacteria, including Acinetobacter baumannii and Escherichia coli. The fractional inhibitory concentration index (FICI) values indicated strong synergism between the two drugs, with FICI values below 0.5 suggesting effective combinatory action against resistant strains .

Data Table: Summary of Key Research Findings

Propiedades

Número CAS |

1438-30-8 |

|---|---|

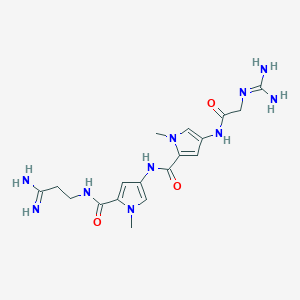

Fórmula molecular |

C18H28Cl2N10O3 |

Peso molecular |

503.4 g/mol |

Nombre IUPAC |

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H |

Clave InChI |

SDRHUASONSRLFR-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N |

SMILES canónico |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

63770-20-7 (hydrochloride) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Antibiotic 1142; Antibiotic T-1384; Antibiotic T1384; Antibiotic T 1384; Sinanomycin; Congocidin; Congocidine; F 6; F6; F-9; IA-887; IA887; IA 887; K-117; K117; K 117; Netropsin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.